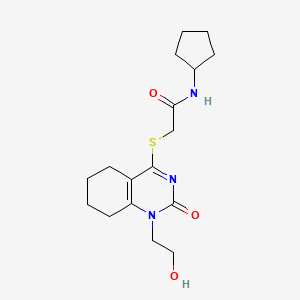

N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c21-10-9-20-14-8-4-3-7-13(14)16(19-17(20)23)24-11-15(22)18-12-5-1-2-6-12/h12,21H,1-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCRYUOEYKGHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a suitable thiol under mild conditions.

Cyclopentyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide undergoes several types of chemical reactions:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl and thioether positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, thioethers, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidiabetic Agents : Research indicates that compounds with similar structures have been investigated as glucokinase (GK) activators for the treatment of type 2 diabetes mellitus (T2DM). These activators aim to enhance insulin secretion while minimizing the risk of hypoglycemia and dyslipidemia .

- Anticancer Activity : Compounds derived from quinazoline structures have shown promise in cancer therapy. They may exert cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific application of N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in this context warrants further investigation.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties. They may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation or promoting neuronal survival.

Pharmacological Insights

- Mechanism of Action : The compound's mechanism may involve modulation of specific enzyme activities or receptor interactions that are crucial in metabolic pathways related to glucose regulation and cellular proliferation.

- Toxicological Studies : Preliminary studies on similar compounds suggest that they could exhibit low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on core scaffolds, substituents, and inferred pharmacological profiles.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Thiazole-based analogs () prioritize planar aromaticity, favoring π-π stacking interactions in enzyme binding .

Substituent Effects :

- The 2-hydroxyethyl group in the target compound may improve aqueous solubility relative to lipophilic substituents like trifluoromethyl (1003494-11-8) or dimethyl (875744-17-5) groups .

- Thioether linkages (common in the target compound and 1003494-11-8) are associated with enhanced metabolic stability compared to ester or amide bonds .

Biological Implications: Compounds with electron-withdrawing groups (e.g., CF₃ in 1003494-11-8) often exhibit stronger antibacterial activity due to increased membrane penetration . The absence of a thioether in 875742-35-1 (quinazolinone derivative) suggests divergent mechanism-of-action pathways, possibly targeting topoisomerases or kinases .

Key Observations:

Biological Activity

N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a cyclopentyl group and a hexahydroquinazolin moiety linked through a thioacetamide functional group. The molecular formula is , with a molecular weight of approximately 306.42 g/mol.

Structural Features

- Cyclopentyl Group : Provides hydrophobic characteristics.

- Hexahydroquinazolin Moiety : Implicated in various biological interactions.

- Thioacetamide Linkage : Enhances the compound's reactivity and potential biological activity.

The biological activity of this compound involves several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The thioacetamide group may contribute to this activity by interacting with bacterial cell membranes.

- Antitumor Effects : Research indicates potential cytotoxicity against various cancer cell lines. The hexahydroquinazolin moiety has been linked to apoptosis induction in cancer cells.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of structurally related thioacetamides against common bacterial strains. Results indicated that compounds with similar thioacetamide linkages showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 12 | E. coli |

| N-cyclopentyl derivative | 14 | E. coli |

Study 2: Cytotoxicity Against Cancer Cells

Another investigation evaluated the cytotoxic effects of various derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The N-cyclopentyl derivative demonstrated IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HeLa | 20 | Doxorubicin (15) |

| MCF-7 | 25 | Paclitaxel (30) |

Pharmacological Implications

The biological activities exhibited by this compound suggest potential therapeutic applications in:

- Infectious Diseases : As a novel antimicrobial agent.

- Cancer Therapy : As a cytotoxic agent targeting specific cancer cells.

- Inflammatory Disorders : As an anti-inflammatory treatment option.

Q & A

Basic: What synthetic strategies are effective for preparing N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

Methodological Answer:

The core structure can be synthesized via nucleophilic substitution or thiol-ene coupling. For example, a cyclopentylacetamide intermediate can be reacted with a thiol-containing hexahydroquinazolinone derivative under reflux in glacial acetic acid. Key steps include:

- Activation of thiol groups : Use of acetic acid as a solvent and catalyst for thiol reactivity .

- Purification : Recrystallization from ethanol or dioxane to isolate the product, with yields optimized by adjusting solvent polarity and temperature gradients .

- Monitoring : Reaction progress tracked via TLC (e.g., silica gel plates, CH₂Cl₂/MeOH eluent) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for NH (~3250 cm⁻¹), C=O (~1700 cm⁻¹), and thioether (C-S, ~650 cm⁻¹) .

- ¹H/¹³C NMR : Assign cyclopentyl protons (δ 1.5–2.5 ppm, multiplet), hydroxyethyl protons (δ 3.4–3.8 ppm, triplet), and quinazolinone carbonyl carbons (δ ~168 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+)) and fragmentation patterns to validate the molecular formula .

Advanced: How can contradictory NMR data during structural analysis be resolved?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., ring puckering in hexahydroquinazolinone) or solvent effects. Mitigation strategies:

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., cyclopentyl conformational changes) .

- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling and carbon-proton connectivity to resolve ambiguities in crowded regions .

- Deuteration Studies : Exchange labile NH or OH protons with D₂O to simplify spectra .

Advanced: What experimental designs optimize yield in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates, improving reaction homogeneity .

- Workflow Efficiency : Combine steps where possible (e.g., in-situ activation of thiols) to reduce purification cycles .

Basic: How to assess the compound’s potential antimicrobial activity in vitro?

Methodological Answer:

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare solutions in DMSO (≤1% v/v) to avoid solvent toxicity .

- MIC Determination : Use microdilution methods (96-well plates) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) .

- Fungal Assays : Screen against C. albicans and A. flavus using Sabouraud dextrose agar, with fluconazole as a reference .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Modular Substitutions : Synthesize analogs with variations in the cyclopentyl, hydroxyethyl, or thioacetamide groups. Compare bioactivity trends .

- Computational Modeling : Use DFT calculations to map electrostatic potentials and identify pharmacophoric features (e.g., hydrogen-bond donors in the quinazolinone ring) .

- Enzyme Inhibition Assays : Target-specific studies (e.g., dihydrofolate reductase for antimicrobial activity) to correlate SAR with mechanistic pathways .

Basic: What purification methods are suitable for this compound?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals. Gradient cooling (e.g., 60°C → 4°C) enhances crystal formation .

- Column Chromatography : Employ silica gel with CH₂Cl₂/MeOH (95:5) to separate polar byproducts. Monitor fractions via TLC .

- HPLC : For analytical purity, use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.